4-(difluoromethoxy)-2-methylbenzoic acid

Description

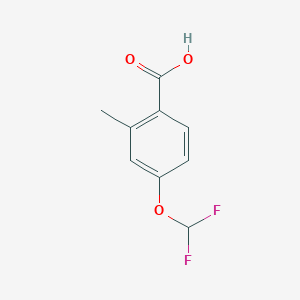

4-(Difluoromethoxy)-2-methylbenzoic acid is a benzoic acid derivative featuring a difluoromethoxy group (-OCF₂H) at the para position and a methyl group (-CH₃) at the ortho position relative to the carboxylic acid moiety. This structural configuration confers unique physicochemical properties, including enhanced metabolic stability and modified electronic characteristics compared to simpler benzoic acid derivatives.

Properties

IUPAC Name |

4-(difluoromethoxy)-2-methylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2O3/c1-5-4-6(14-9(10)11)2-3-7(5)8(12)13/h2-4,9H,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPKHAIPPPWKENR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC(F)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(difluoromethoxy)-2-methylbenzoic acid typically involves the introduction of the difluoromethoxy group onto a benzoic acid derivative. One common method involves the reaction of 4-hydroxy-2-methyl-benzoic acid with difluoromethyl ether in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete substitution.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: 4-(difluoromethoxy)-2-methylbenzoic acid can undergo various chemical reactions, including:

Oxidation: The methyl group can be oxidized to a carboxylic acid group using oxidizing agents like potassium permanganate.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The difluoromethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Oxidation: 4-Difluoromethoxy-2-carboxybenzoic acid.

Reduction: 4-Difluoromethoxy-2-methylbenzyl alcohol.

Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.

Scientific Research Applications

Phosphodiesterase 4 (PDE4) Inhibition

PDE4 is a key enzyme that regulates intracellular levels of cyclic adenosine monophosphate (cAMP), which plays a crucial role in inflammatory responses. Inhibition of PDE4 has been linked to therapeutic effects in conditions such as chronic obstructive pulmonary disease (COPD) and asthma. Compounds like Roflumilast, which include similar structural motifs to 4-(difluoromethoxy)-2-methylbenzoic acid, demonstrate dual functions of bronchodilation and anti-inflammatory effects through selective PDE4 inhibition .

Anti-Inflammatory Effects

Recent studies have shown that derivatives of this compound exhibit significant anti-inflammatory properties. For instance, research indicates that the compound reduces inflammation and fibrosis in lung tissue, making it a candidate for treating pulmonary conditions .

Case Study: Pulmonary Fibrosis

A study evaluated the effects of 3-cyclopropylmethoxy-4-(difluoromethoxy)benzoic acid (a derivative) on TGF-β1-induced epithelial–mesenchymal transformation (EMT) in vitro and bleomycin-induced pulmonary fibrosis in vivo. The results indicated that the compound:

- Reduced EMT markers such as α-SMA and collagen levels.

- Alleviated bleomycin-induced weight loss and improved lung function.

- Decreased inflammatory cell counts and cytokine levels in bronchoalveolar lavage fluid .

Dual Inhibitor Design

The structural characteristics of this compound allow for modifications that enhance its efficacy as a dual inhibitor targeting both soluble epoxide hydrolase (sEH) and PDE4. This dual-target approach aims to increase therapeutic outcomes for inflammatory diseases while minimizing side effects associated with traditional PDE4 inhibitors .

Comparative Data Table

Mechanism of Action

The mechanism of action of 4-(difluoromethoxy)-2-methylbenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The difluoromethoxy group can enhance the compound’s binding affinity to certain molecular targets, making it a valuable tool in drug discovery and development.

Comparison with Similar Compounds

4-(Difluoromethoxy)benzoic Acid (CAS 4837-20-1)

2-Methyl-6-[4-(Trifluoromethyl)phenyl]benzoic Acid

4-Amino-2-fluoro-5-methoxybenzoic Acid

- Structure: Features amino (-NH₂) and methoxy (-OCH₃) groups, introducing hydrogen-bonding capabilities absent in the target compound.

- Applications: The amino group enhances suitability for drug development, particularly in targeting enzymes or receptors requiring H-bond interactions.

Physicochemical Properties

| Compound | Melting Point (°C) | pKa (Carboxylic Acid) | Key Substituents |

|---|---|---|---|

| 4-(Difluoromethoxy)-2-methylbenzoic acid* | Not reported | ~3.8 (estimated) | -OCF₂H (4), -CH₃ (2) |

| 4-(Difluoromethoxy)benzoic acid | 169–171 | ~3.5 | -OCF₂H (4) |

| 2-Methoxy-5-(trifluoromethyl)benzoic acid | Not reported | ~2.9 | -OCH₃ (2), -CF₃ (5) |

| 4-Amino-2-fluoro-5-methoxybenzoic acid | Not reported | ~4.2 | -NH₂ (4), -F (2), -OCH₃ (5) |

*Estimated pKa based on electronic effects of substituents.

Key Differentiators

Substituent Effects : The -OCF₂H group balances electron withdrawal and lipophilicity, offering intermediate acidity and stability compared to -CF₃ or -OCH₃ groups.

Versatility : The carboxylic acid allows for further derivatization (e.g., amidation, esterification), enabling tailored applications in drug discovery and material science.

Biological Activity

4-(Difluoromethoxy)-2-methylbenzoic acid, a benzoic acid derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes findings from various studies to elucidate its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a difluoromethoxy group at the para position relative to the carboxylic acid on the benzene ring, contributing to its unique chemical reactivity and biological profile. The structural formula can be represented as follows:

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

- Anti-inflammatory effects

- Antimicrobial properties

- Potential anticancer activity

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in inflammatory pathways and cellular signaling. Notably, it has been shown to inhibit phosphodiesterase (PDE) enzymes, which play a critical role in regulating intracellular cAMP levels. Elevated cAMP levels can lead to reduced inflammation and modulation of immune responses .

In Vitro Studies

In vitro studies have demonstrated that this compound can significantly reduce the viability of various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For instance, studies involving human foreskin fibroblasts indicated that the compound promotes the activity of proteasomal and lysosomal pathways, crucial for protein degradation and cellular homeostasis .

In Vivo Studies

Animal models have provided insights into the pharmacokinetics and efficacy of this compound. In a rat model of inflammatory pain, administration resulted in a marked reduction in pain levels without affecting normal exploratory behavior . Furthermore, it demonstrated protective effects against lung fibrosis by reducing inflammatory cytokines and collagen deposition in lung tissues .

Case Studies

Comparative Analysis with Similar Compounds

When compared to other benzoic acid derivatives, this compound shows enhanced lipophilicity and metabolic stability due to the difluoromethoxy substitution. This modification increases its binding affinity to target proteins, thereby enhancing its therapeutic potential .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-(difluoromethoxy)-2-methylbenzoic acid, and what reaction conditions are critical for optimizing yield?

- Methodology : Synthesis typically involves halogenation and coupling reactions. For example, a methyl-substituted benzoic acid precursor undergoes difluoromethoxy group introduction via nucleophilic substitution (e.g., using difluoromethyl triflate) under anhydrous conditions with a base like potassium carbonate . Temperature control (0–25°C) and inert atmospheres (N₂/Ar) are critical to minimize side reactions. Purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) is recommended .

Q. How does the solubility of this compound compare to its structural analogs in organic solvents?

- Methodology : Solubility can be predicted using the Abraham solvation model. For 2-methylbenzoic acid, parameters include S = 0.840 (polarity), A = 0.420 (hydrogen-bond acidity), B = 0.440 (hydrogen-bond basicity), and L = 4.677 (lipophilicity) . The difluoromethoxy group increases electronegativity and lipophilicity, likely reducing solubility in polar solvents (e.g., water) but enhancing it in alcohols (ethanol, 1-propanol) and ethers (THF). Experimental validation via shake-flask method at 298 K is advised .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activities of fluorinated benzoic acid derivatives?

- Methodology : Discrepancies in enzyme inhibition data (e.g., conflicting IC₅₀ values) may arise from assay conditions (pH, temperature) or impurities. Standardize assays using:

- Enzyme kinetics : Measure Kᵢ under controlled buffer conditions (e.g., PBS pH 7.4).

- Purity analysis : Use HPLC (C18 column, acetonitrile/water + 0.1% TFA) to verify compound integrity .

- Structural analogs : Compare activity of this compound with 3,5-difluoro-2-hydroxybenzoic acid (known for COX-2 inhibition) to identify substituent effects .

Q. How can computational modeling guide the design of this compound derivatives for enhanced bioactivity?

- Methodology :

- Docking studies : Use AutoDock Vina to simulate binding to target enzymes (e.g., cyclooxygenase). The difluoromethoxy group’s electron-withdrawing effects may improve binding affinity vs. methoxy analogs.

- QSAR modeling : Correlate substituent descriptors (Hammett σ, logP) with bioactivity data from analogs (e.g., 2-amino-4-bromo-3,5-difluorobenzoic acid’s antimicrobial EC₅₀) .

- ADMET prediction : SwissADME can assess permeability (e.g., blood-brain barrier penetration) based on logP (predicted ~2.5 for the target compound) .

Key Considerations

- Synthetic Challenges : Difluoromethoxy group installation may require careful control of moisture to avoid hydrolysis .

- Analytical Validation : Use ¹⁹F NMR (δ ~ -140 to -150 ppm for -OCF₂H) and HRMS (expected [M-H]⁻ = 187.03) for structural confirmation .

- Biological Testing : Prioritize in vitro models (e.g., LPS-induced inflammation in macrophages) to evaluate anti-inflammatory potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.